![molecular formula C12H15Cl3N2O B13782251 N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide CAS No. 64977-03-3](/img/structure/B13782251.png)
N-{4-[Bis(2-chloroethyl)amino]phenyl}-2-chloroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ACETAMIDE,N-[4-[BIS(2-CHLOROETHYL)AMINO]PHENYL]-2-CHLORO- is a chemical compound known for its significant applications in the field of medicine, particularly in chemotherapy. It is a nitrogen mustard alkylating agent used as an antineoplastic agent for the treatment of various malignant and nonmalignant diseases .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-[4-[BIS(2-CHLOROETHYL)AMINO]PHENYL]-2-CHLORO- involves the reaction of 4-aminophenylbutyric acid with bis(2-chloroethyl)amine under specific conditions . The reaction typically requires a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yield and purity. The process includes steps such as purification and crystallization to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
ACETAMIDE,N-[4-[BIS(2-CHLOROETHYL)AMINO]PHENYL]-2-CHLORO- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often require specific temperatures, solvents, and catalysts to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce a carboxylic acid derivative, while reduction may yield an amine derivative .
科学的研究の応用
ACETAMIDE,N-[4-[BIS(2-CHLOROETHYL)AMINO]PHENYL]-2-CHLORO- has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of ACETAMIDE,N-[4-[BIS(2-CHLOROETHYL)AMINO]PHENYL]-2-CHLORO- involves the alkylation of DNA, which leads to the formation of cross-links between DNA strands. This inhibits DNA replication and transcription, ultimately leading to cell death . The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair .
類似化合物との比較
Similar Compounds
Some compounds similar to ACETAMIDE,N-[4-[BIS(2-CHLOROETHYL)AMINO]PHENYL]-2-CHLORO- include:
Melphalan: Another nitrogen mustard alkylating agent used in chemotherapy.
Cyclophosphamide: A widely used alkylating agent with similar applications in cancer treatment.
Ifosfamide: Similar in structure and function to cyclophosphamide, used in various cancer therapies.
Uniqueness
What sets ACETAMIDE,N-[4-[BIS(2-CHLOROETHYL)AMINO]PHENYL]-2-CHLORO- apart is its specific structure, which allows for targeted alkylation of DNA, making it particularly effective in treating certain types of cancer . Its relatively lower toxicity compared to other nitrogen mustards also makes it a preferred choice in some therapeutic regimens .
特性
CAS番号 |
64977-03-3 |
|---|---|
分子式 |
C12H15Cl3N2O |
分子量 |
309.6 g/mol |
IUPAC名 |
N-[4-[bis(2-chloroethyl)amino]phenyl]-2-chloroacetamide |
InChI |
InChI=1S/C12H15Cl3N2O/c13-5-7-17(8-6-14)11-3-1-10(2-4-11)16-12(18)9-15/h1-4H,5-9H2,(H,16,18) |
InChIキー |
ADSXPFDEODWMAJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)CCl)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


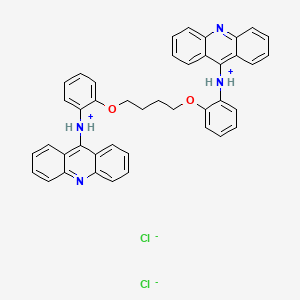
![2-{[2-{[(6-Aminohexanoyl)oxy]methyl}-2-(hydroxymethyl)butoxy]carbonyl}cyclohexanecarboxylic acid](/img/structure/B13782171.png)
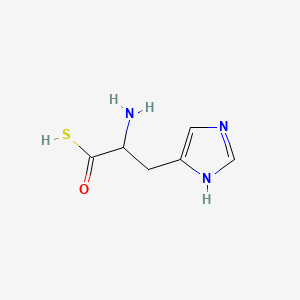
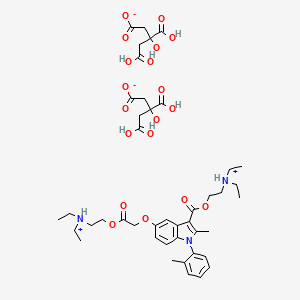
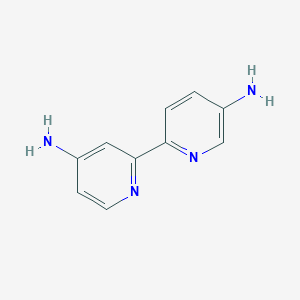
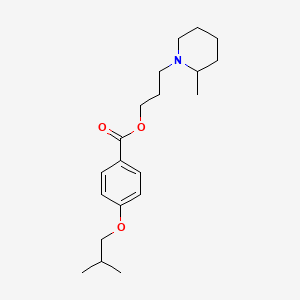
![Benzeneacetic acid, alpha-[(3-methoxy-1-methyl-3-oxo-1-propenyl)amino]-, monopotassium salt](/img/structure/B13782199.png)

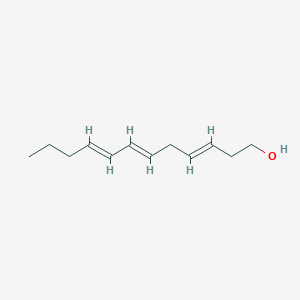

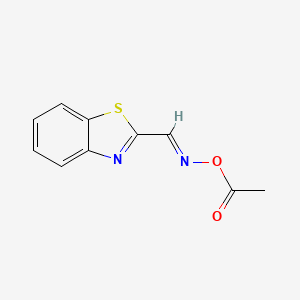
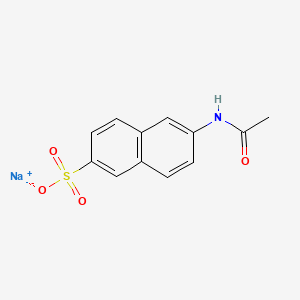
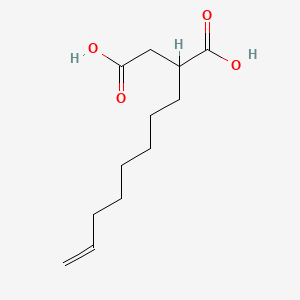
![4,5-bis[4-(1-methylcarbazol-9-yl)phenyl]-3,6-diphenylbenzene-1,2-dicarbonitrile](/img/structure/B13782242.png)
